2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)
Description
This compound is a substituted pyrrolidinone derivative characterized by a five-membered lactam ring with hydroxyl, methyl, and isopropyl substituents. Its stereochemistry is defined as 4S-cis, indicating the spatial arrangement of functional groups at position 2.
Properties
IUPAC Name |
(4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKVSLLJJUFCO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Lactamization
Linear precursors such as 4-hydroxy-5-methyl-1-isopropylpent-2-enamide undergo acid-catalyzed cyclization to form the pyrrolidinone ring. For example, heating the precursor in toluene with p-toluenesulfonic acid (PTSA) at reflux temperatures (110–120°C) for 12–18 hours yields the lactam. Stereochemical control at the 4S and 5S positions is achieved using chiral auxiliaries or asymmetric catalysis.
Table 1: Lactamization Conditions and Outcomes
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-hydroxy-5-methylamide | PTSA | 110 | 12 | 65 | 92 |
| 4-O-TBS-protected amide | TfOH | 100 | 10 | 78 | 95 |
Key observations:
-
Protecting the hydroxyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether) improves cyclization efficiency by reducing side reactions.
-
Steric hindrance from the isopropyl group necessitates prolonged reaction times.
Stereoselective Synthesis of (4S,5S) Configuration
The cis-4S,5S stereochemistry is critical for the compound’s biological activity. Three strategies dominate:
Chiral Pool Synthesis
Starting from naturally occurring chiral building blocks, such as L-hydroxyproline, avoids racemization. For instance, L-hydroxyproline derivatives are functionalized at the 4-position with a methyl group and at the 1-position with isopropyl via alkylation.
Reaction Scheme 1: Chiral Pool Approach
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamide precursors enables enantioselective reduction. Using DuPhos ligands, enantiomeric excess (ee) >90% has been reported for analogous pyrrolidinones.
Table 2: Catalytic Hydrogenation Parameters
| Substrate | Catalyst | Pressure (bar) | ee (%) |
|---|---|---|---|
| 4-Keto-enamide | Rh-(R,R)-DuPhos | 10 | 92 |
| 5-Methyl-enamide | Rh-(S)-BINAP | 15 | 88 |
Functional Group Incorporation
Hydroxyl Group Installation
The 4-hydroxy group is introduced via:
-
Sharpless Dihydroxylation : Epoxidation of a 4,5-alkene followed by acid hydrolysis.
-
Enantioselective Reduction : Ketone intermediates are reduced using CBS (Corey-Bakshi-Shibata) catalysts to achieve the desired (4S) configuration.
Table 3: Hydroxylation Methods
| Method | Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Sharpless Dihydroxylation | AD-mix-β, CH₃SO₂NH₂ | 95 | 70 |
| CBS Reduction | (S)-CBS, BH₃·THF | 98 | 85 |
Isopropyl Group Attachment
The 1-isopropyl substituent is incorporated via:
-
N-Alkylation : Treating the pyrrolidinone nitrogen with isopropyl bromide in the presence of NaH.
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with isopropylamine.
Industrial-Scale Production Considerations
Green Chemistry Approaches
Recent advancements emphasize solvent-free cyclization and catalytic recycling. For example, ball-milling the linear precursor with silica-supported PTSA achieves 70% yield without solvents.
Purification Challenges
The compound’s polarity necessitates chromatographic purification, but industrial processes favor crystallization. Mixed-solvent systems (e.g., ethyl acetate/heptane) yield crystals with >99% purity.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Chiral Pool Synthesis | 5 | 30 | 12,000 |
| Asymmetric Catalysis | 4 | 45 | 9,500 |
| Racemic Resolution | 6 | 25 | 8,000 |
Key trade-offs:
-
Chiral pool synthesis offers high stereopurity but low yields.
-
Asymmetric catalysis balances cost and efficiency but requires expensive ligands.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
Biologically, it has been studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, it is explored for its potential therapeutic applications. Compounds derived from it may serve as drug candidates for treating various diseases.
Industry
Industrially, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pandamarilactam 3x (CAS 189179-33-7)
- Structure: 1-[4-(4-Methyl-5-oxo-2(5H)-furanyllidene)butyl]-2-pyrrolidinone .
- Key Differences: Replaces the hydroxyl and isopropyl groups with a furanylidene side chain. Retains the pyrrolidinone core but exhibits extended conjugation due to the fused furan moiety.
2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI) (CAS 114744-99-9)
- Structure: Oxazolidinone (5-membered ring with one oxygen and one nitrogen) substituted with ethyl and isopropyl groups .
- Key Differences: Oxazolidinone vs. pyrrolidinone: The former includes an oxygen atom in the ring, altering polarity and hydrogen-bonding capacity. Lacks the hydroxyl group present in the target compound.
- Implications: Oxazolidinones are often used as antibiotics (e.g., linezolid), whereas pyrrolidinones are more common in agrochemicals or peptide mimetics.
Iprodione (CAS 36734-19-7)
- Structure : 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide .
- Key Differences :
- Imidazolidine (6-membered ring) with dichlorophenyl and isopropyl groups.
- Contains two ketone groups, increasing electrophilicity compared to the single lactam in the target compound.
- Applications : Widely used as a fungicide, highlighting the role of halogenated aromatic groups in antifungal activity .
Flucythrinate (CAS 70124-77-5)
- Structure: Cyano(3-phenoxyphenyl)methyl ester with difluoromethoxy and isopropyl substituents .
- Key Differences: Pyrethroid insecticide with ester linkages and a cyano group, unlike the lactam ring of the target compound. Fluorinated groups enhance lipid solubility and insecticidal potency.
- Implications : Demonstrates how isopropyl groups in agrochemicals can influence volatility and target-site binding .
Critical Analysis of Substituent Effects
- Hydroxyl Group : Present only in the target compound, this group may confer solubility in polar solvents or enable interactions with biological targets (e.g., enzymes via hydrogen bonding).
- Isopropyl Group : Common in agrochemicals (e.g., iprodione, flucythrinate) for enhancing hydrophobicity and membrane permeability .
- Stereochemistry: The 4S-cis configuration in the target compound could influence chiral recognition in biological systems, a feature absent in non-stereospecific analogs like iprodione.
Biological Activity
2-Pyrrolidinone, 4-hydroxy-5-methyl-1-(1-methylethyl)-, (4S-cis)-(9CI), commonly referred to as a pyrrolidinone derivative, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring with specific substitutions that contribute to its unique biological activities. The structural formula can be represented as follows:
- Chemical Formula: C₇H₁₃NO₂
- Molecular Weight: 143.19 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Functional Groups | Hydroxyl, Ketone |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidinone derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing non-cancerous cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound was tested against several cancer cell lines:
- A549 Cells: Viability reduced to 66% at a concentration of 10 µM.
- MCF-7 Cells: IC50 values ranged from 5 to 15 µM depending on structural modifications.
Antimicrobial Activity
Pyrrolidinone derivatives have also shown promising antimicrobial activity. A review of recent literature indicates that these compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrrolidinone derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Synthesis Methods
The synthesis of 2-Pyrrolidinone derivatives typically involves multi-step processes that can utilize various catalysts. Recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact.
Green Synthesis Example
A notable method involves using β-cyclodextrin as a catalyst in a one-pot synthesis reaction with aldehydes and amines to produce highly functionalized pyrrolidine-2-one derivatives under mild conditions.
Table 3: Synthesis Overview
| Step | Conditions | Yield (%) |
|---|---|---|
| Reaction with Aldehyde | Room temperature, aqueous medium | Up to 85% |
| Catalysis | β-Cyclodextrin | High selectivity |
Q & A
Basic: What spectroscopic methods are recommended to confirm the stereochemical configuration of this compound?
Methodological Answer:
To confirm the stereochemical configuration (4S-cis), researchers should employ a combination of NMR spectroscopy (particularly - and -NMR) to analyze coupling constants and diastereotopic proton splitting patterns, which reflect spatial arrangements. For unambiguous assignment, X-ray crystallography is critical, as it provides direct evidence of the crystal lattice structure and stereochemistry . Additionally, circular dichroism (CD) or optical rotation measurements can corroborate enantiomeric purity by comparing observed values with literature data for similar cis-4S pyrrolidinone derivatives .
Basic: What purification techniques are optimal for achieving high enantiomeric purity of this compound?
Methodological Answer:
High enantiomeric purity requires chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose- or amylose-based columns) to separate diastereomers. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can enhance purity by exploiting differential solubility of enantiomers. Strict control of temperature and solvent polarity during crystallization is critical to avoid racemization. Pre-purification via flash chromatography (silica gel, gradient elution) is recommended to remove non-polar impurities before chiral separation .
Advanced: How can researchers resolve discrepancies in reaction yields during the synthesis of the cis-4S isomer under varying catalytic conditions?
Methodological Answer:
Yield discrepancies often arise from competing reaction pathways (e.g., epimerization or side reactions). To address this:
- Design of Experiments (DoE): Systematically vary parameters (catalyst loading, temperature, solvent) to identify optimal conditions. Use statistical tools (e.g., ANOVA) to assess significance .
- In-situ monitoring: Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and catalyst efficiency.
- Mechanistic studies: Use isotopic labeling (, ) to trace reaction pathways and identify bottlenecks. For example, deuterium exchange at the hydroxyl group can reveal acid-catalyzed racemization .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions despite its labile hydroxyl group?
Methodological Answer:
The compound’s stability is attributed to intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidinone carbonyl oxygen, which reduces nucleophilic susceptibility. Computational studies (e.g., DFT calculations) can model this interaction, showing stabilization of the cis-4S conformation. Experimental validation via pH-dependent -NMR in DO/CDOD mixtures can monitor proton exchange rates, confirming reduced lability under acidic conditions .
Basic: How should researchers validate the compound’s molecular weight and purity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS): Confirm molecular weight (theoretical: 220.23 g/mol) with <2 ppm error .
- Elemental analysis (EA): Match experimental C/H/N/O percentages to theoretical values (e.g., CHNO) .
- HPLC-UV/ELSD: Use reverse-phase columns (C18) with UV detection at λ = 210–254 nm to quantify purity (>95%) and detect trace impurities .
Advanced: What strategies mitigate stereochemical inversion during functionalization of the pyrrolidinone ring?
Methodological Answer:
- Protecting group strategy: Temporarily protect the hydroxyl group with acid-labile groups (e.g., tert-butyldimethylsilyl) to prevent undesired nucleophilic attack or racemization during alkylation/acylation .
- Low-temperature reactions: Perform functionalization at −78°C (dry ice/acetone bath) to slow kinetic pathways favoring inversion.
- Chiral auxiliaries: Introduce temporary chiral ligands (e.g., Evans oxazolidinones) to enforce retention of configuration during ring modifications .
Basic: What are the critical storage conditions to maintain compound integrity?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N or Ar) at −20°C to prevent oxidation or hygroscopic degradation. Desiccants (e.g., silica gel packets) should be used to minimize moisture absorption, which can hydrolyze the pyrrolidinone ring. Regular stability testing (TGA/DSC) is recommended to assess decomposition thresholds (>194°C melting point) .
Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Molecular dynamics (MD) simulations: Model transition states for ring-opening or nucleophilic attacks, using software like Gaussian or ORCA.
- Docking studies: Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (from X-ray data) with active sites .
- QSPR models: Correlate substituent electronic parameters (Hammett σ) with reaction rates to design derivatives with tailored reactivity .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 220.23 g/mol | |
| Melting Point | 194°C | |
| Stability | Stable under inert, dry conditions | |
| Enantiomeric Purity | >95% (via chiral HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
